molecular formula C11H12N2O2S B11616266 2-Methoxy-6-(thiazol-2-ylaminomethyl)-phenol

2-Methoxy-6-(thiazol-2-ylaminomethyl)-phenol

Cat. No.: B11616266
M. Wt: 236.29 g/mol
InChI Key: BBCYPLDJAJKESM-UHFFFAOYSA-N
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Description

2-Methoxy-6-(thiazol-2-ylaminomethyl)-phenol is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phenolic core substituted with a methoxy group and a thiazol-2-ylaminomethyl group, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-(thiazol-2-ylaminomethyl)-phenol typically involves the reaction of 2-methoxyphenol with thiazol-2-ylaminomethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-(thiazol-2-ylaminomethyl)-phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The thiazole ring can be reduced under specific conditions to yield different thiazolidine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed in substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted phenolic compounds depending on the substituent introduced.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Methoxy-6-(thiazol-2-ylaminomethyl)-phenol exerts its effects is primarily through its interaction with biological targets. The phenolic group can form hydrogen bonds with enzymes or receptors, while the thiazole ring can interact with various biomolecules through π-π stacking or hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-6-(thiazol-2-ylaminomethyl)-phenol is unique due to the presence of both a methoxy group and a thiazol-2-ylaminomethyl group on the phenolic core. This combination imparts distinct chemical and biological properties that are not commonly found in other similar compounds.

Properties

Molecular Formula

C11H12N2O2S

Molecular Weight

236.29 g/mol

IUPAC Name

2-methoxy-6-[(1,3-thiazol-2-ylamino)methyl]phenol

InChI

InChI=1S/C11H12N2O2S/c1-15-9-4-2-3-8(10(9)14)7-13-11-12-5-6-16-11/h2-6,14H,7H2,1H3,(H,12,13)

InChI Key

BBCYPLDJAJKESM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1O)CNC2=NC=CS2

solubility

>35.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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